molecular formula C16H11CrN5NaO8S B15135861 sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide

sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide

Cat. No.: B15135861
M. Wt: 508.3 g/mol
InChI Key: PKKMPNLKTQQJEF-UHFFFAOYSA-J
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Description

Sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide is a complex organometallic compound It features a chromium ion coordinated with a sodium ion and a large organic ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide typically involves the following steps:

    Formation of the Organic Ligand: The organic ligand, 3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate, is synthesized through a series of organic reactions, including diazotization and azo coupling.

    Coordination with Chromium: The organic ligand is then reacted with a chromium(III) salt, such as chromium(III) chloride, under controlled conditions to form the chromium complex.

    Addition of Sodium Hydroxide: Sodium hydroxide is added to the reaction mixture to neutralize the solution and form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes:

    Bulk Synthesis of Organic Ligand: Large quantities of the organic ligand are synthesized in batch reactors.

    Chromium Coordination: The ligand is then coordinated with chromium in a continuous flow reactor to ensure efficient mixing and reaction.

    Final Processing: The addition of sodium hydroxide and subsequent purification steps, such as filtration and crystallization, are carried out to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation states of chromium.

    Reduction: Reduction reactions can convert the chromium(III) center to lower oxidation states, such as chromium(II).

    Substitution: The organic ligand can undergo substitution reactions, where functional groups on the ligand are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Higher oxidation states of chromium complexes.

    Reduction Products: Lower oxidation states of chromium complexes.

    Substitution Products: Modified organic ligands with different functional groups.

Scientific Research Applications

Sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as a biological stain or marker due to its vibrant color.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles and coatings.

Mechanism of Action

The mechanism of action of sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide involves its interaction with molecular targets through coordination chemistry. The chromium center can form coordination bonds with various substrates, facilitating catalytic reactions. The organic ligand can also interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;chromium(3+);4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide .
  • Sodium;chromium(3+);5-(dioxidoamino)-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)hydrazinylidene]-4-oxocyclohexa-1,5-diene-1-sulfonate .

Uniqueness

Sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide is unique due to its specific organic ligand structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C16H11CrN5NaO8S

Molecular Weight

508.3 g/mol

IUPAC Name

sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide

InChI

InChI=1S/C16H13N5O7S.Cr.Na.H2O/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;;;/h2-8H,1H3,(H3,17,18,19,22,23,26,27,28);;;1H2/q;+3;+1;/p-4

InChI Key

PKKMPNLKTQQJEF-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[OH-].[Na+].[Cr+3]

Origin of Product

United States

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